PF-06305591

Übersicht

Beschreibung

PF-06305591 ist ein potenter und hochspezifischer Blocker des spannungsabhängigen Natriumkanals NaV1.8. Es handelt sich um ein kleines Molekül, das wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Schmerzen, untersucht wird. Die Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und wird derzeit in klinischen Studien evaluiert .

Wissenschaftliche Forschungsanwendungen

PF-06305591 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehungen von Natriumkanalblockern zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von Natriumkanälen in zellulären Prozessen und Signaltransduktion zu untersuchen.

Medizin: Die Verbindung wird wegen ihrer potenziellen Verwendung bei der Behandlung von Schmerzen und anderen neurologischen Erkrankungen evaluiert.

Industrie: This compound wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelforschung verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockierung des spannungsabhängigen Natriumkanals NaV1.8. Dieser Kanal wird hauptsächlich in sensorischen Neuronen exprimiert und spielt eine entscheidende Rolle bei der Übertragung von Schmerzsignalen. Durch die Hemmung von NaV1.8 reduziert this compound die Erregbarkeit von sensorischen Neuronen und verringert die Schmerzempfindung. Die hohe Spezifität der Verbindung für NaV1.8 minimiert ihre Auswirkungen auf andere Natriumkanäle und reduziert das Risiko von Nebenwirkungen .

Wirkmechanismus

Target of Action

PF-06305591 primarily targets the voltage-gated sodium channel NaV1.8 . This channel plays a crucial role in the transmission of pain signals, making it a promising target for the development of analgesics .

Mode of Action

As a NaV1.8 blocker , this compound interacts with its target by inhibiting the function of the NaV1.8 sodium channel . This inhibition disrupts the transmission of pain signals, potentially providing relief from pain .

Biochemical Pathways

neuronal signaling pathways involved in pain perception. By blocking NaV1.8, this compound may prevent the propagation of action potentials, thereby disrupting the transmission of pain signals .

Pharmacokinetics

It has been reported to have anexcellent preclinical in vitro ADME and safety profile . A clinical trial has also been conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of this compound .

Result of Action

The primary result of this compound’s action is the blockade of the NaV1.8 sodium channel , which leads to a disruption in the transmission of pain signals . This could potentially result in an analgesic effect, providing relief from pain.

Biochemische Analyse

Biochemical Properties

PF-06305591 plays a significant role in biochemical reactions, particularly as a Nav1.8 blocker . Nav1.8 is a subtype of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons . By blocking Nav1.8, this compound can modulate the excitability of neurons, thereby influencing pain signaling pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It primarily affects sensory neurons, where Nav1.8 channels are predominantly expressed . By inhibiting Nav1.8, this compound can reduce the excitability of these neurons, thereby modulating pain signals at the cellular level .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective blockade of Nav1.8 channels . It binds to these channels and inhibits their function, preventing the flow of sodium ions into the neuron . This reduces the neuron’s excitability, thereby decreasing the intensity of pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to have good bioavailability and an excellent preclinical in vitro absorption, distribution, metabolism, and elimination (ADME) profile . This suggests that this compound is stable, does not degrade quickly, and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages . It has been found to be effective at reducing pain signals at certain doses

Metabolic Pathways

Given its role as a Nav1.8 inhibitor, it likely interacts with enzymes and cofactors involved in the metabolism of sodium ions in neurons .

Transport and Distribution

This compound is believed to be transported and distributed within cells and tissues in a manner consistent with other small molecule drugs

Subcellular Localization

Given its role as a Nav1.8 inhibitor, it likely localizes to the cell membrane where Nav1.8 channels are expressed

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PF-06305591 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten und anschließende Kupplungsreaktionen umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzimidazolkerns: Dieser Schritt beinhaltet die Kondensation eines geeigneten o-Phenylendiamins mit einem Carbonsäurederivat, um den Benzimidazolring zu bilden.

Einführung der Aminogruppe: Die Aminogruppe wird durch eine nucleophile Substitutionsreaktion mit einem geeigneten Amin eingeführt.

Kupplung mit der Propanamid-Einheit: Der letzte Schritt beinhaltet die Kupplung des Benzimidazolzwischenprodukts mit einem Propanamidderivat unter geeigneten Reaktionsbedingungen

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf einen größeren Maßstab. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PF-06305591 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen, die zur Bildung von substituierten Derivaten führen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben .

Vergleich Mit ähnlichen Verbindungen

PF-06305591 ist einzigartig in seiner hohen Spezifität und Potenz als NaV1.8-Blocker. Zu ähnlichen Verbindungen gehören:

A-803467: Ein weiterer selektiver NaV1.8-Blocker mit ähnlichen pharmakologischen Eigenschaften.

ProTx-II: Ein Peptidtoxin, das selektiv NaV1.8 hemmt.

GNE-900: Ein kleines Molekül NaV1.8-Blocker mit potenziellen therapeutischen Anwendungen .

This compound zeichnet sich durch sein ausgezeichnetes präklinisches Sicherheitsprofil, seine hohe Spezifität und sein Potenzial für den klinischen Einsatz bei der Schmerztherapie aus.

Eigenschaften

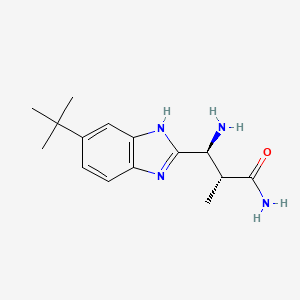

IUPAC Name |

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZIFIAVVFPNT-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449473-97-5 | |

| Record name | PF-06305591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06305591 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06305591 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

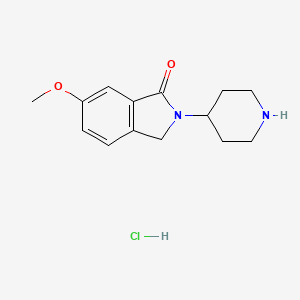

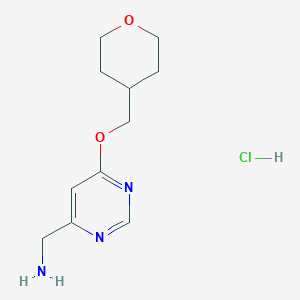

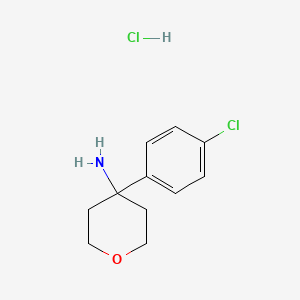

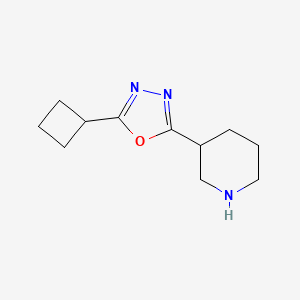

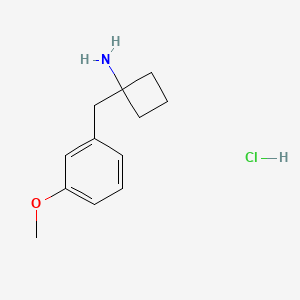

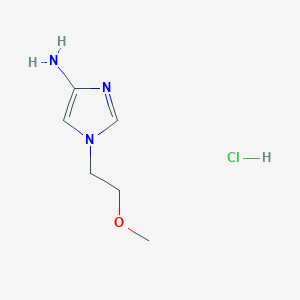

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652429.png)

![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B1652432.png)

![1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B1652433.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)

![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)